Methyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride
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Overview
Description
Methyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride typically involves the reaction of 2-chloromethyl-4-phenylquinoline-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol, which can further undergo various transformations.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted quinoline derivatives.
Oxidation Reactions: Quinoline derivatives with additional functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Alcohol derivatives of the original compound.
Scientific Research Applications
Methyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-4-phenylquinoline: A precursor in the synthesis of the target compound.
Methyl 4-phenylquinoline-3-carboxylate: Lacks the chloromethyl group, leading to different reactivity and applications.
4-Phenylquinoline-3-carboxylic acid: The carboxylic acid form of the compound, used in various synthetic transformations.
Uniqueness
Methyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride is unique due to the presence of both the ester and chloromethyl groups, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antioxidant research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its pharmacological properties. The structure can be summarized as follows:
- Chemical Formula : C₁₈H₁₄ClN₁O₂
- Molecular Weight : 319.76 g/mol
- Functional Groups : Chloromethyl, carboxylate, and phenyl groups
The planar quinoline ring system contributes to its biological activity by facilitating interactions with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties against various pathogens.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Inhibition Zone (mm) | Comparison with Standard |
---|---|---|
Escherichia coli | 9.00 ± 0.55 | Ciprofloxacin (8.33 mm) |
Pseudomonas aeruginosa | 10.00 ± 1.00 | Standard (8.33 mm) |
Staphylococcus aureus | Moderate Activity | Not specified |
In a study by Rbaa et al., various quinoline derivatives were synthesized and tested, showing that compounds similar to this compound displayed significant inhibition against both Gram-positive and Gram-negative bacteria .
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay. Results indicated moderate antioxidant activity, with specific derivatives exhibiting stronger effects than others.
Table 2: Antioxidant Activity (DPPH Assay)
Compound | Scavenging Activity (%) |
---|---|
This compound | Moderate |
Compound A | Strong |
Compound B | Weak |
The antioxidant activity is attributed to the electron-donating ability of the quinoline moiety, which can neutralize free radicals .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of this compound with various biological targets, including DNA gyrase and SARS-CoV-2 protease.
Table 3: Molecular Docking Results
Target | Binding Energy (kcal/mol) | Affinity Rank |
---|---|---|
DNA Gyrase | -7.33 | Best |
SARS-CoV-2 Protease | -6.0 | Moderate |
These studies suggest that the compound has potential as an inhibitor for specific enzymes involved in bacterial replication and viral infection .
Case Studies
- Antibacterial Efficacy : A case study demonstrated that this compound significantly reduced bacterial growth in vitro against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
- Antioxidant Properties : Another study highlighted the compound's ability to scavenge free radicals effectively, which may contribute to its therapeutic potential in oxidative stress-related diseases .
Properties
IUPAC Name |
methyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2.ClH/c1-22-18(21)17-15(11-19)20-14-10-6-5-9-13(14)16(17)12-7-3-2-4-8-12;/h2-10H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGWRXCQHDBSCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1CCl)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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